Diethyl 4-aminoisophthalate

Description

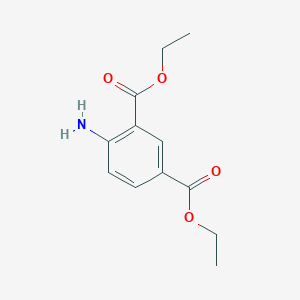

Diethyl 4-aminoisophthalate (CAS: 64018-94-6, MFCD22480968) is an aromatic ester derivative featuring a benzene ring substituted with an amino group at the 4-position and two ethyl ester groups at the 1- and 3-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of enzyme inhibitors, pharmaceutical precursors, and coordination ligands. Its structural rigidity and polar substituents make it suitable for mimicking glutamic acid moieties in enzyme-binding studies .

Properties

IUPAC Name |

diethyl 4-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWELZQZRNUOFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-aminoisophthalate can be synthesized through the esterification of 4-aminoisophthalic acid with ethanol in the presence of a strong acid catalyst . The reaction typically involves refluxing the reactants to drive the esterification to completion. Another method involves the reduction of nitro derivatives of isophthalic acid esters using reducing agents like sodium dithionite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-aminoisophthalate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino compound.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: The original amino compound.

Substitution: Various acylated and sulfonylated derivatives.

Scientific Research Applications

Diethyl 4-aminoisophthalate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of diethyl 4-aminoisophthalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids and alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Diethyl 5-Aminoisophthalate

Diethyl 5-aminoisophthalate (CAS: 42122-73-6, MFCD00127691) shares the same molecular formula (C₁₂H₁₅NO₄) as its 4-amino counterpart but differs in the amino group’s position on the benzene ring (5-position instead of 4). This positional isomerism significantly alters electronic and steric properties:

- Reactivity: The 5-amino derivative may exhibit reduced steric hindrance in substitution reactions due to the spatial arrangement of substituents.

- Applications: Both isomers are used as constrained glutamic acid mimetics in enzyme inhibitor design. However, the 4-amino isomer is more frequently cited in studies targeting bacterial enzymes like MurD ligase .

- Purity : Both compounds are synthesized to ≥95% purity .

Table 1: Comparison of Aromatic Aminoesters

| Compound | CAS Number | Molecular Formula | Purity | Key Applications |

|---|---|---|---|---|

| Diethyl 4-aminoisophthalate | 64018-94-6 | C₁₂H₁₅NO₄ | 95% | Enzyme inhibitors, ligands |

| Diethyl 5-aminoisophthalate | 42122-73-6 | C₁₂H₁₅NO₄ | 95% | Synthetic intermediates |

Aliphatic Analogs: Diethyl 4-Oxocyclohexane-1,3-Dicarboxylate

Key differences include:

- Structure : The aliphatic ring reduces aromatic conjugation, impacting electronic interactions in enzyme-binding pockets.

- Synthesis : Prepared via Dieckmann cyclization of triethyl pentane-1,3,5-tricarboxylate (72% yield with reductive amination vs. 16% via oxime reduction) .

- Applications : Used as a rigidified D-glutamic acid mimic in MurD ligase inhibitors, where conformational flexibility is undesirable .

Methyl Ester Derivatives: Dimethyl 4-Aminoisophthalate

Notable distinctions:

- Solubility: Methyl esters may exhibit lower solubility in non-polar solvents compared to ethyl esters due to reduced hydrophobic character.

- Synthesis : Prepared via hydrogenation of dimethyl 4-nitroisophthalate using Pd/C catalyst, a method adaptable to ethyl ester derivatives .

- Utility : Methyl esters are often preferred in solid-phase synthesis for easier purification.

Enzyme Inhibition Studies

This compound derivatives are pivotal in designing inhibitors for bacterial enzymes like MurD ligase, a target for antibiotic development. Structural studies confirm that its aromatic scaffold mimics the D-glutamic acid binding site, with ethyl esters enhancing hydrophobic interactions in the enzyme’s active pocket .

Biological Activity

Diethyl 4-aminoisophthalate (DEAP) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DEAP, detailing its mechanisms, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a central benzene ring with an amino group (NH₂) at the 4th position and two ester groups (COOCH₂CH₃) at the 1st and 3rd positions. This structure allows for various chemical reactions due to the presence of reactive functional groups, which can interact with biological systems in significant ways .

Mechanisms of Biological Activity

The biological activity of DEAP is primarily attributed to its ability to interact with enzymes and other biomolecules. The compound's amino group can participate in hydrogen bonding and nucleophilic reactions, while the ester groups may undergo hydrolysis, affecting its reactivity and biological role.

Enzyme Interaction Studies

Research has indicated that DEAP can influence enzymes involved in neurotransmitter metabolism. For instance, studies have shown that DEAP acts as a precursor for synthesizing compounds with potential medicinal properties, suggesting a role in drug development .

Biological Applications

DEAP has been investigated for various biological applications, including:

- Neuroprotective Effects : DEAP has shown promise in modulating neuroprotective pathways, potentially aiding in the treatment of neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of DEAP may exhibit cytotoxic effects against certain cancer cell lines.

- Herbicide Development : DEAP serves as a building block for synthesizing triketone-containing quinazoline-2,4-dione derivatives that inhibit the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD), crucial for plant biosynthesis .

Case Study 1: Neuroprotective Properties

In a study examining the neuroprotective effects of DEAP derivatives, researchers found that certain modifications to the structure enhanced its ability to protect neuronal cells from oxidative stress. The results indicated significant reductions in cell death rates when treated with these derivatives compared to control groups.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| DEAP | 25 | PC12 |

| Derivative A | 15 | PC12 |

| Derivative B | 10 | SH-SY5Y |

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of DEAP-derived compounds against various cancer cell lines. The findings revealed that certain derivatives exhibited promising cytotoxicity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| DEAP | 30 | MCF-7 |

| Derivative C | 12 | A549 |

| Derivative D | 8 | HepG2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.